Ácido 2-oxo-1,3-tiazolidina-5-carboxílico

Descripción general

Descripción

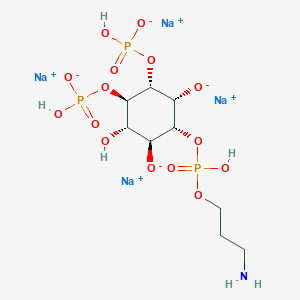

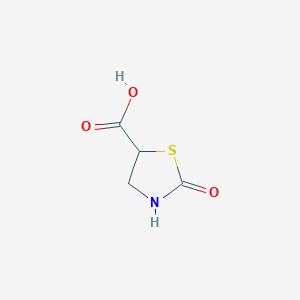

2-Oxo-1,3-thiazolidine-5-carboxylic acid belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure observed at pD 7.4 is indeed a thiazolidine ring structure .Chemical Reactions Analysis

The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient biocompatible manner .Aplicaciones Científicas De Investigación

Síntesis de Moléculas Bioactivas

Ácido 2-oxo-1,3-tiazolidina-5-carboxílico: es un precursor clave en la síntesis de moléculas bioactivas. Su incorporación a estructuras más grandes es crucial debido a su capacidad de interactuar con objetivos biológicos. Los investigadores utilizan este compuesto para desarrollar nuevos fármacos con propiedades farmacológicas mejoradas, como mayor potencia y selectividad .

Desarrollo de Agentes Anticancerígenos

El núcleo de la tiazolidina se investiga activamente por sus propiedades anticancerígenas. Los derivados del This compound han mostrado promesa en la inhibición del crecimiento de células cancerosas. La modificación de este compuesto puede conducir al desarrollo de nuevos agentes anticancerígenos que se dirijan a enzimas o vías específicas involucradas en la progresión del cáncer .

Química Verde y Catálisis

La síntesis de derivados de la tiazolidina, incluido el This compound, se está optimizando a través de enfoques de química verde. Esto implica el uso de solventes y catalizadores respetuosos con el medio ambiente, la reducción de residuos y la mejora de la economía atómica .

Mecanismo De Acción

Target of Action

Thiazolidine derivatives, which include this compound, have been found to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design and have been explored to develop new drug candidates .

Mode of Action

Thiazolidine derivatives are known to interact with their targets in a variety of ways, leading to a range of biological responses such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Biochemical Pathways

Thiazolidine derivatives are known to influence a variety of biological pathways, contributing to their diverse biological responses .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is influenced by ph and other conditions .

Safety and Hazards

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Análisis Bioquímico

Cellular Effects

2-Oxo-1,3-thiazolidine-5-carboxylic acid has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Oxo-1,3-thiazolidine-5-carboxylic acid is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxo-1,3-thiazolidine-5-carboxylic acid have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Oxo-1,3-thiazolidine-5-carboxylic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Oxo-1,3-thiazolidine-5-carboxylic acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Oxo-1,3-thiazolidine-5-carboxylic acid within cells and tissues is a critical aspect of its function . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Oxo-1,3-thiazolidine-5-carboxylic acid and its effects on activity or function are important areas of study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

2-oxo-1,3-thiazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUYBXHQDHHHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596892 | |

| Record name | 2-Oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145283-66-5 | |

| Record name | 2-Oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)